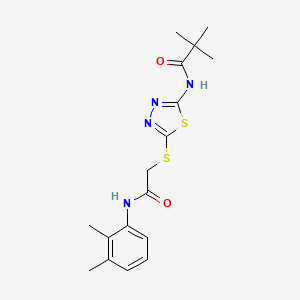

N-(5-((2-((2,3-diméthylphényl)amino)-2-oxoéthyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

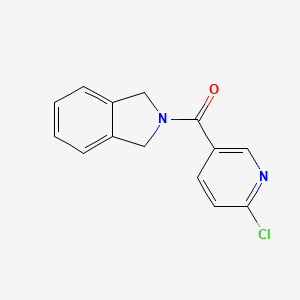

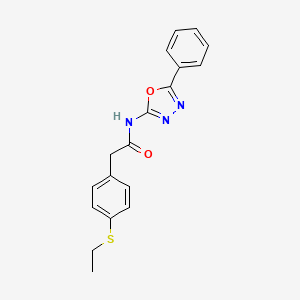

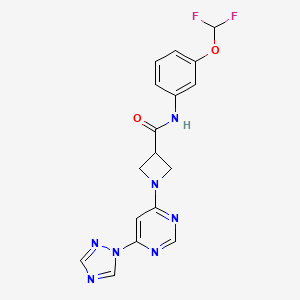

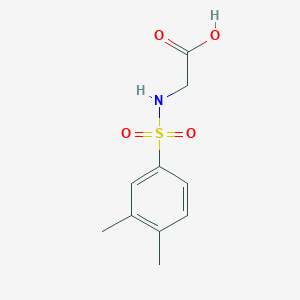

The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a chemical entity that appears to be related to a class of compounds that exhibit significant biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the thiadiazole ring and the pivalamide moiety are present in the compounds studied within these papers. These structural features are known to contribute to the biological properties of these molecules, such as enzyme inhibition and anticancer activity .

Synthesis Analysis

The synthesis of related compounds involves the reaction of pivaloyl isothiocyanate with an amino-substituted aromatic compound in dry acetone under inert refluxing conditions. This method was used to synthesize N-((4-acetylphenyl)carbamothioyl)pivalamide, which shares the pivalamide group with the compound of interest . Another related synthesis method is the microwave-assisted, solvent-free synthesis of Schiff's bases containing a thiadiazole scaffold, which is a key feature in the compound of interest . These methods suggest that the synthesis of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide could potentially be carried out using similar techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, and FT-IR, as well as single crystal assays to determine the crystal structure . Theoretical calculations using density functional theory (DFT) with a 6-31G (d, p) basis set and B3LYP functional correlation have been employed to understand the molecular characteristics, including the reactivity indicated by the HOMO/LUMO energy gap . These methods could be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been assessed through Frontier molecular orbital analysis, which revealed a smaller HOMO/LUMO energy gap, indicating higher reactivity. The chemical softness value was found to be in good agreement with experimental values, suggesting that the compound of interest may also exhibit similar reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their enzyme inhibition activity, as demonstrated by the inhibition of enzymes such as acetylcholinesterase (AChE), butylcholinesterase (BChE), alpha-amylase, and urease . The intermolecular interactions, such as hydrogen bonding and aromatic interactions, contribute to the structural stabilization of the crystals . The anticancer activity of similar compounds has been evaluated against various human cancer cell lines, with some showing promising activity and good oral drug-like behavior . These properties could be indicative of the physical and chemical properties of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide.

Applications De Recherche Scientifique

Synthèse et caractérisation

Le composé est synthétisé par réaction de la 4-aminoantipyrine et du benzoylisothiocyanate dans un rapport équimolaire. L'analyse par diffraction des rayons X sur monocristal (XRD) confirme sa structure. Le composé présente diverses interactions intermoléculaires, notamment des liaisons hydrogène et des interactions π-cycliques, qui stabilisent son assemblage supramoléculaire. Les paramètres quantiques, calculés à l'aide de l'ensemble de base Def2-SVPD et de la méthode hybride B3LYP, montrent une bonne concordance entre les résultats expérimentaux et théoriques. Les orbitales moléculaires les plus hautes occupées (HOMO) sont situées au niveau des hétéroatomes, tandis que les orbitales moléculaires les plus basses inoccupées (LUMO) sont situées au niveau du cycle benzénique .

Activité biologique

Les dérivés du composé ont été testés pour leur activité biologique, notamment leurs propriétés analgésiques, anti-inflammatoires et anticancéreuses. Sa structure pentacyclique, contenant deux atomes d'azote, contribue à son aromaticité et à sa polyvalence dans divers contextes chimiques .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S2/c1-10-7-6-8-12(11(10)2)18-13(22)9-24-16-21-20-15(25-16)19-14(23)17(3,4)5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCZMCIKHDAVCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2548308.png)

![5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548311.png)

![1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione](/img/structure/B2548313.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2548318.png)

![2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid](/img/structure/B2548319.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2548320.png)

![N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2548321.png)